molecular formula C9H6ClFN2 B8755961 7-Chloro-8-fluoroisoquinolin-3-amine

7-Chloro-8-fluoroisoquinolin-3-amine

Cat. No.: B8755961
M. Wt: 196.61 g/mol
InChI Key: JOSRIKGEDSHSRP-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoroisoquinolin-3-amine is a useful research compound. Its molecular formula is C9H6ClFN2 and its molecular weight is 196.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

7-chloro-8-fluoroisoquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-2-1-5-3-8(12)13-4-6(5)9(7)11/h1-4H,(H2,12,13)

InChI Key

JOSRIKGEDSHSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=CN=C(C=C21)N)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(3-chloro-2-fluorobenzyl)-2,2-diethoxyacetimidamide (0.97 g, 3.36 mmol) was added sulfuric acid (4 mL, 75 mmol). The reaction was heated to 40° C. for 28 hours. The reaction was cooled to room temperature and quenched with aq. sodium hydroxide (˜15 M) until the reaction mixture was ˜pH 7. The crude product was extracted with ethyl acetate (2×50 mL) and the organics were dried with MgSO4, filtered, and concentrated in vacuo. The crude product was purified by chromatography (Biotage: 100% ethyl acetate to 90/10% ethyl acetate/MeOH) to yield 7-chloro-8-fluoroisoquinolin-3-amine (0.58 g, 2.95 mmol, 88% yield) as a powder. 1H NMR (500 MHz, DMSO-d6) d ppm 8.97 (s, 1H), 7.47-7.57 (m, 1H), 7.38-7.45 (m, 1H), 6.67 (s, 1H), 6.33 (s, 2H). MS (LC/MS) R.T.=1.18; [M+H]+=196.95.
Name
N-(3-chloro-2-fluorobenzyl)-2,2-diethoxyacetimidamide
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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